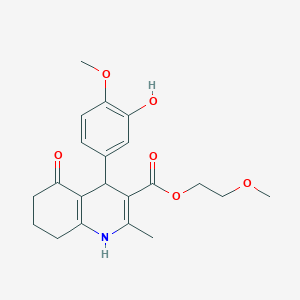![molecular formula C16H16N4O2 B5375486 N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline carboxamides and has been found to exhibit promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, whereas PDE-4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting these enzymes, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide may reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. In research studies, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce cell death in cancer cells by activating the apoptosis pathway. Additionally, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Understanding how this compound interacts with enzymes such as COX-2 and PDE-4 may provide insights into its therapeutic properties and help in the development of more potent analogs. Another potential direction is to evaluate the efficacy of this compound in vivo using animal models. This may provide valuable information on the pharmacokinetics and toxicity of this compound, which is important for drug development. Additionally, it may be interesting to investigate the potential of this compound in combination with other drugs for the treatment of diseases such as cancer and bacterial infections.
Synthesemethoden
The synthesis of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide involves the reaction of 3-aminoquinoline with 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In research studies, this compound has been tested on various cell lines and animal models to evaluate its efficacy in treating diseases such as cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-10-14-7-13(19-20-14)9-18-16(21)12-6-11-4-2-3-5-15(11)17-8-12/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYLMDGYPXDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)